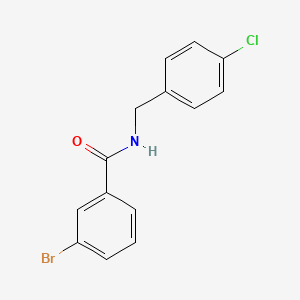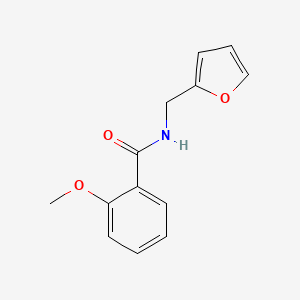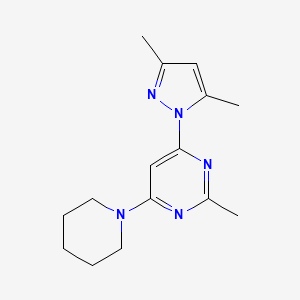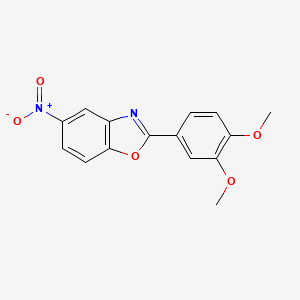
3-bromo-N-(4-chlorobenzyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-(4-chlorobenzyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. This compound is a derivative of benzamide and has a bromine atom attached to its benzene ring, along with a chlorobenzyl group. In
作用機序
The mechanism of action of 3-bromo-N-(4-chlorobenzyl)benzamide involves the inhibition of HDAC activity. HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to a more compact chromatin structure and decreased gene expression. By inhibiting HDAC activity, this compound can lead to increased acetylation of histone proteins and increased gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in animal models. This compound has been shown to increase acetylation of histone proteins and increase the expression of certain genes. In addition, this compound has been shown to induce cell differentiation and apoptosis in cancer cells. This compound has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 3-bromo-N-(4-chlorobenzyl)benzamide in lab experiments is its ability to selectively inhibit HDAC activity. This compound has been shown to have a higher selectivity for certain HDAC isoforms compared to other HDAC inhibitors. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects in certain cell lines, and further studies are needed to determine its safety for use in humans.
将来の方向性
There are several future directions for research on 3-bromo-N-(4-chlorobenzyl)benzamide. One direction is to study its potential use in combination with other HDAC inhibitors for cancer treatment. Another direction is to study its potential use in combination with other drugs for the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound for use in humans.
合成法
The synthesis of 3-bromo-N-(4-chlorobenzyl)benzamide involves a multi-step process. The first step involves the reaction of 4-chlorobenzyl alcohol with thionyl chloride to form 4-chlorobenzyl chloride. The second step involves the reaction of 4-chlorobenzyl chloride with 3-bromoaniline in the presence of a base, such as triethylamine, to form 3-bromo-N-(4-chlorobenzyl)aniline. The final step involves the reaction of 3-bromo-N-(4-chlorobenzyl)aniline with benzoyl chloride in the presence of a base, such as potassium carbonate, to form this compound.
科学的研究の応用
3-bromo-N-(4-chlorobenzyl)benzamide has potential applications in pharmaceutical research due to its ability to inhibit the activity of certain enzymes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. HDAC inhibitors have been studied for their potential use in cancer treatment, as they can induce cell differentiation and apoptosis in cancer cells. This compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease, as HDAC inhibitors have been shown to improve cognitive function in animal models.
特性
IUPAC Name |
3-bromo-N-[(4-chlorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c15-12-3-1-2-11(8-12)14(18)17-9-10-4-6-13(16)7-5-10/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQBTGSVGGHREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60976671 |
Source


|
| Record name | 3-Bromo-N-[(4-chlorophenyl)methyl]benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60976671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6116-49-0 |
Source


|
| Record name | 3-Bromo-N-[(4-chlorophenyl)methyl]benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60976671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-fluorophenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5773747.png)
![1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5773748.png)
![N-(3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5773756.png)
![5-[(2-fluorobenzoyl)amino]isophthalic acid](/img/structure/B5773763.png)



![diethyl 3-methyl-5-{[(2-methylphenoxy)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5773805.png)
![2-(2-iodobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5773808.png)



